molecular formula C11H9F2N B11905914 1-Amino-8-(difluoromethyl)naphthalene

1-Amino-8-(difluoromethyl)naphthalene

Katalognummer: B11905914
Molekulargewicht: 193.19 g/mol
InChI-Schlüssel: AVYWILPWROJHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-8-(difluoromethyl)naphthalene is a chemical compound that belongs to the naphthalene family It is characterized by the presence of an amino group at the first position and a difluoromethyl group at the eighth position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-8-(difluoromethyl)naphthalene can be achieved through several methods. One common approach involves the difluoromethylation of 1-amino-naphthalene. This can be done using difluoromethylating agents such as ClCF2H under specific reaction conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the difluoromethyl group onto the naphthalene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-8-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions include nitro and nitroso derivatives from oxidation, amines from reduction, and various substituted naphthalenes from substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Amino-8-(difluoromethyl)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-8-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, altering their function and activity. The difluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthalene derivatives such as 1,8-naphthalimide and 1,4,5,8-naphthalene tetracarboxylic acid .

Uniqueness

1-Amino-8-(difluoromethyl)naphthalene is unique due to the presence of both an amino group and a difluoromethyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.

Conclusion

This compound is a compound of significant interest in scientific research and industrial applications. Its unique structure and properties enable it to participate in various chemical reactions and serve as a valuable tool in multiple fields. Ongoing research continues to uncover new applications and potential benefits of this versatile compound.

Eigenschaften

Molekularformel

C11H9F2N

Molekulargewicht

193.19 g/mol

IUPAC-Name

8-(difluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11H,14H2

InChI-Schlüssel

AVYWILPWROJHLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.